molecular formula C25H42O4 B1209585 Homochenodeoxycholic acid CAS No. 38636-78-1

Homochenodeoxycholic acid

カタログ番号: B1209585
CAS番号: 38636-78-1
分子量: 406.6 g/mol
InChIキー: ZKKGBMOMGYRROF-IFJDUOSNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Homochenodeoxycholic acid is a 7-hydroxy steroid.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing and characterizing Homochenodeoxycholic acid (HCDCA)?

  • Methodological Answer: Synthesis typically involves bile acid conjugation with glycine or taurine under alkaline conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and high-performance liquid chromatography (HPLC) for purity analysis . For novel derivatives, mass spectrometry (MS) and X-ray crystallography are essential to validate molecular weight and stereochemistry .

Q. How can researchers optimize solubility studies for HCDCA in aqueous and lipid-based systems?

  • Methodological Answer: Use a phased approach:

Solvent selection : Test polar (e.g., PBS) and non-polar solvents (e.g., DMSO) to determine partition coefficients.

Surfactant-assisted solubilization : Evaluate micellar systems (e.g., Tween-80) via dynamic light scattering (DLS) .

Thermodynamic profiling : Conduct differential scanning calorimetry (DSC) to assess phase transitions .

Q. What are the best practices for quantifying HCDCA in biological matrices (e.g., serum, bile)?

  • Methodological Answer: Employ LC-MS/MS with deuterated internal standards (e.g., d4-HCDCA) to minimize matrix effects. Validate methods per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) . For tissue samples, homogenize in methanol:water (70:30) and centrifuge at 10,000 × g to remove particulates .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for HCDCA in cholestasis models?

  • Methodological Answer:

  • In vitro-in vivo correlation (IVIVC) : Compare hepatocyte uptake assays (e.g., HepG2 cells) with rodent bile duct ligation models.
  • Pharmacokinetic adjustments : Account for species-specific differences in enterohepatic recirculation and protein binding using allometric scaling .
  • Contradiction analysis : Perform sensitivity testing on variables like bile flow rate and transporter expression (e.g., BSEP, NTCP) .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in HCDCA toxicity studies?

  • Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
  • Multi-variate ANOVA : Assess interactions between dose, exposure time, and organ-specific toxicity (e.g., liver vs. kidney) .
  • Benchmark dose (BMD) modeling : Use EPA-approved software (e.g., PROAST) to derive safe exposure thresholds .

Q. How can researchers resolve conflicting data on HCDCA’s role in modulating FXR (farnesoid X receptor) vs. TGR5 (G-protein-coupled bile acid receptor)?

  • Methodological Answer:

  • Receptor specificity assays : Perform competitive binding studies with radiolabeled ligands (³H-FXR, ³H-TGR5).
  • Transcriptomic profiling : Use RNA-seq to identify downstream targets (e.g., SHP, FGF19) in FXR/TGR5 knockout models .
  • Pathway crosstalk analysis : Apply systems biology tools (e.g., STRING, KEGG) to map overlapping signaling networks .

Q. Data Management and Interpretation

Q. What strategies mitigate bias in meta-analyses of HCDCA’s therapeutic potential across heterogeneous studies?

  • Methodological Answer:

  • PRISMA guidelines : Follow structured reporting for inclusion/exclusion criteria and risk-of-bias assessment (e.g., ROBINS-I) .
  • Subgroup stratification : Segment data by study design (RCTs vs. observational), species, and dosing regimen.
  • Publication bias correction : Apply trim-and-fill analysis or Egger’s regression to adjust for missing studies .

Q. How should researchers design experiments to differentiate HCDCA’s direct antimicrobial effects from indirect immunomodulatory actions?

  • Methodological Answer:

  • Co-culture systems : Test HCDCA in bacterial monocultures (e.g., E. coli) vs. macrophage-bacteria co-cultures.
  • Cytokine profiling : Quantify IL-6, TNF-α, and IL-10 via multiplex ELISA to isolate immune contributions .
  • Gene knockout validation : Use CRISPR-Cas9 to silence host defense peptides (e.g., cathelicidins) in vitro .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in HCDCA stability studies under varying pH and temperature conditions?

  • Methodological Answer:

  • ICH Q1A guidelines : Conduct accelerated stability testing (25°C/60% RH, 40°C/75% RH) with validated HPLC methods.
  • Degradation kinetics : Apply Arrhenius equations to predict shelf-life .
  • Open-data practices : Share raw chromatograms and stability-indicating method details via repositories like Zenodo .

Q. How can researchers address ethical challenges in human trials investigating HCDCA for rare liver diseases?

  • Methodological Answer:
  • FINER criteria : Ensure trials are Feasible, Interesting, Novel, Ethical, and Relevant.
  • Informed consent : Use plain-language summaries and visual aids to explain risks/benefits to participants with hepatic encephalopathy .
  • DSMB oversight : Implement independent data safety monitoring boards for interim efficacy/futility analyses .

特性

CAS番号

38636-78-1

分子式

C25H42O4

分子量

406.6 g/mol

IUPAC名

(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoic acid

InChI

InChI=1S/C25H42O4/c1-15(5-4-6-22(28)29)18-7-8-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,4-14H2,1-3H3,(H,28,29)/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1

InChIキー

ZKKGBMOMGYRROF-IFJDUOSNSA-N

SMILES

CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

異性体SMILES

C[C@H](CCCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

正規SMILES

CC(CCCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

同義語

homoCDCA
homochenodeoxycholic acid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Homochenodeoxycholic acid
Homochenodeoxycholic acid
Homochenodeoxycholic acid
Homochenodeoxycholic acid
Homochenodeoxycholic acid
Homochenodeoxycholic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。